2-(4-Fluorophenyl)-1,3-benzothiazole

Description

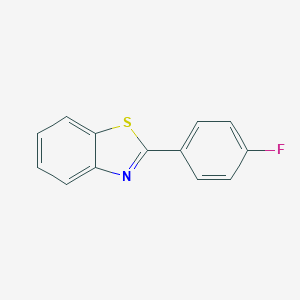

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIDLEVLPMTJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287634 | |

| Record name | benzothiazole, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-26-1 | |

| Record name | NSC51877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzothiazole, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Fluorophenyl)-1,3-benzothiazole chemical structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. The document details its chemical structure, physicochemical properties, and critically evaluates key synthetic methodologies. The primary focus is on the prevalent synthesis route involving the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde, for which multiple catalytic protocols are presented and compared, including green chemistry approaches. The narrative emphasizes the rationale behind experimental choices, offering insights into reaction mechanisms and practical laboratory workflows. This guide serves as an essential resource for researchers engaged in medicinal chemistry, particularly in the fields of neurodegenerative disease diagnostics and oncology, where the 2-arylbenzothiazole scaffold is of paramount importance.

Introduction to the 2-Arylbenzothiazole Scaffold

The Benzothiazole Moiety in Medicinal Chemistry

The benzothiazole ring system, an aromatic bicyclic structure formed by the fusion of a benzene and a thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[2][4][5] The structural rigidity and unique electronic properties of the benzothiazole core allow for versatile functionalization, making it a cornerstone for the design of novel therapeutics.[5]

Significance of this compound

This compound stands out within this important class of compounds for several reasons. Primarily, it is structurally related to Pittsburgh Compound-B (PIB), a well-known agent for imaging amyloid-β plaques in the brains of individuals with Alzheimer's disease.[6][7] The fluorine atom allows for isotopic labeling (with ¹⁸F), making it a valuable candidate for Positron Emission Tomography (PET) imaging diagnostics.[6][7] Furthermore, the broader class of 2-arylbenzothiazoles is renowned for potent and selective antitumor activity, particularly against breast and colon cancer cell lines.[4][8] While the title compound itself is a precursor, its core structure is fundamental to the development of more complex and potent anticancer agents, such as the highly active 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.[2][4]

Chemical Structure and Properties

Molecular Structure

This compound consists of a benzothiazole core substituted at the 2-position with a 4-fluorophenyl group. The molecule is planar, a feature that facilitates its interaction with biological targets.[9]

-

IUPAC Name: this compound

-

CAS Number: 325-87-1

-

Molecular Formula: C₁₃H₈FNS

-

SMILES: c1ccc2c(c1)sc(n2)c3ccc(cc3)F

-

InChI Key: VLAGXMNGDBLYKJ-UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of the compound are summarized below. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Weight | 229.27 g/mol | |

| LogP (calculated) | 4.1 - 4.7 | [10] |

| Hydrogen Bond Donors | 0 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

| Boiling Point | ~227-228 °C (for parent benzothiazole) | [9] |

Spectroscopic Profile (Anticipated)

Characterization of this compound relies on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following key signals are expected:[11][12][13]

-

¹H NMR: Aromatic protons of the benzothiazole ring would appear as multiplets between δ 7.3-8.1 ppm. The protons on the fluorophenyl ring would present as two doublets of doublets (or two apparent triplets) due to H-H and H-F coupling, typically in the range of δ 7.2-8.2 ppm.

-

¹³C NMR: The spectrum would show 9 distinct signals for the aromatic carbons. The carbon atom attached to the fluorine (C-F) would exhibit a large coupling constant (¹JCF) and appear around δ 160-165 ppm. The C2 carbon of the benzothiazole ring is typically deshielded, appearing around δ 165-170 ppm.

-

¹⁹F NMR: A single signal is expected for the fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 229.

Synthesis Methodologies

The synthesis of this compound is most efficiently achieved through the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde. This approach is versatile, high-yielding, and can be adapted using various catalytic systems to optimize for reaction time, cost, and environmental impact.[14][15]

Primary Synthetic Route: Condensation Reaction

The core mechanism involves three key steps:

-

Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a carbinolamine intermediate which then dehydrates to yield a Schiff base (imine).

-

Intramolecular Cyclization: The thiol group attacks the imine carbon in an intramolecular fashion, leading to the formation of a non-aromatic 2,3-dihydro-1,3-benzothiazole intermediate.

-

Oxidation: The dihydrobenzothiazole intermediate is oxidized to the final aromatic this compound product. The choice of catalyst often dictates the nature of the oxidant.

Caption: General mechanism for the synthesis of 2-arylbenzothiazoles.

This method utilizes a simple and environmentally benign catalytic system at room temperature.[14][15] The choice of hydrogen peroxide (H₂O₂) as the oxidant is advantageous as its only byproduct is water. Hydrochloric acid (HCl) acts as a catalyst for the condensation step.

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in ethanol.

-

To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[15]

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Molecular iodine serves as a mild, efficient, and readily available oxidant for this transformation.[16] This method avoids the use of harsh metal-based oxidants.

Step-by-Step Protocol:

-

Combine 2-aminothiophenol (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and iodine (0.5 mmol, 50 mol%) in dimethylformamide (DMF).[16]

-

Heat the reaction mixture to 100 °C and stir until the starting materials are consumed, as indicated by TLC analysis.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Add a solution of sodium thiosulfate to quench any remaining iodine.

-

Collect the precipitated solid by filtration or extract the aqueous layer with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue via column chromatography to yield the final product.

This protocol leverages the benefits of microwave irradiation for rapid, uniform heating and L-proline as an effective, non-toxic organocatalyst.[17] The solvent-free condition makes it an excellent green chemistry alternative.

Step-by-Step Protocol:

-

In a microwave-safe vessel, thoroughly mix 2-aminothiophenol (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and L-proline (typically 10-20 mol%).

-

Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).

-

Monitor the reaction by TLC.

-

After completion, dissolve the cooled reaction mixture in an organic solvent like dichloromethane.

-

Wash the solution with water to remove the L-proline catalyst.

-

Dry the organic phase, concentrate it, and purify the product by column chromatography.

Alternative Synthetic Routes: The Jacobson Synthesis

An alternative, classic method for forming the benzothiazole ring is the Jacobson synthesis.[18][19] This involves the oxidative cyclization of an N-arylthioamide (a thiobenzanilide) using an oxidant like potassium ferricyanide in a basic medium.[18] While robust, this method requires the prior synthesis of the thiobenzanilide precursor and can sometimes lead to mixtures of regioisomers if the aniline ring has multiple unsubstituted positions ortho to the amide nitrogen.[19]

Comparative Analysis of Synthesis Methods

The choice of synthetic protocol depends on available equipment, desired reaction time, and environmental considerations.

| Method | Catalyst / Reagent | Solvent | Temperature | Typical Time | Key Advantage |

| H₂O₂/HCl | H₂O₂ (oxidant), HCl (cat.) | Ethanol | Room Temp. | ~1 hour | Green (water byproduct), mild conditions[14][15] |

| Iodine-Promoted | I₂ (oxidant) | DMF | 100 °C | 1-3 hours | Mild, non-metallic oxidant, good yields[16] |

| Microwave/L-Proline | L-Proline (organocat.) | Solvent-Free | 100-120 °C | 5-15 min | Extremely fast, solvent-free, green[17] |

| Jacobson | K₃[Fe(CN)₆] | Ethanol/Water | Room Temp. | >24 hours | Classic method, useful for specific precursors[18] |

Experimental Workflow and Characterization

A typical experimental workflow for the synthesis and purification of this compound is outlined below.

Caption: Standard laboratory workflow for synthesis and characterization.

Purification is most commonly achieved using silica gel column chromatography. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The final product's identity and purity are confirmed by comparing its spectroscopic data (NMR, MS) with expected values and ensuring a single spot on TLC or a single peak in HPLC.

Conclusion and Future Outlook

This compound is a valuable heterocyclic compound with established importance in the development of diagnostic tools for Alzheimer's disease and as a core structure in the design of novel anticancer agents. Its synthesis is well-established, primarily through the robust condensation of 2-aminothiophenol and 4-fluorobenzaldehyde. Modern advancements have introduced rapid, efficient, and environmentally friendly protocols using microwave assistance and green catalysts, making this compound readily accessible for further research. Future work will likely focus on the elaboration of this scaffold to create more potent and selective biological probes and therapeutic candidates, leveraging its favorable properties for drug development.

References

- Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. PubMed.

- Yang, Z., et al. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. Journal of Organic Chemistry, 77, 7086-7091.

- Abdel-Wahab, B. F., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry.

- Abdel-Wahab, B. F., et al. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry.

- Various Authors. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

- Serdons, K., et al. (2009). Synthesis of 2-(4'-fluorophenyl)-1,3-benzothiazole (2). ResearchGate.

- Abdel-Wahab, B. F., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry.

- Sethiya, A., et al. (2022). Mechanistic pathway of synthesis of 2-arylbenzothiazole using CuCl/MgSO4 as catalyst. ResearchGate.

- Abdel-Wahab, B. F., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed.

- Various Authors. (n.d.). Benzothiazole Synthesis & Cyclization Review. Studylib.

- PubChem. (n.d.). 2-(4-Fluorophenyl)-6-methyl-1,3-benzothiazole. PubChem.

- Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. ResearchGate.

- Various Authors. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- Wang, M. R., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.

- Various Authors. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

- Wikipedia. (n.d.). Benzothiazole. Wikipedia.

- Various Authors. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI.

- Li, Y., et al. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters.

- Guo, H. Y., et al. (2009). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Chinese Chemical Letters, 20, 1408-1410.

- Various Authors. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.

- Supporting Information for Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. (2014). Royal Society of Chemistry.

- Various Authors. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central.

- Arslan, H., & Algul, O. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]

- 6. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazole - Wikipedia [en.wikipedia.org]

- 10. 2-(4-Fluorophenyl)-6-methyl-1,3-benzothiazole | C14H10FNS | CID 25233596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 16. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]

- 17. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 18. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. studylib.net [studylib.net]

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)-1,3-benzothiazole

A Senior Application Scientist's Synthesis of Preclinical Findings and Future Directions

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole (BTA) heterocyclic ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of 2-phenyl-1,3-benzothiazole, in particular, have garnered significant attention for their selective and potent cytotoxic effects against a range of human cancer cell lines, such as breast, colon, ovarian, and renal cancers.[3][4] This guide provides an in-depth analysis of the core mechanism of action of 2-(4-Fluorophenyl)-1,3-benzothiazole, drawing upon the extensive research conducted on its close structural analogs, which collectively point towards a unique mode of antitumor activity centered on the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Core Mechanism of Action: A Multi-Step Intracellular Cascade

The antitumor activity of 2-phenyl-1,3-benzothiazole derivatives is not due to direct cytotoxicity but rather a sophisticated, multi-step intracellular process that transforms the parent compound into a potent cell-killing agent exclusively within sensitive cancer cells. This process can be dissected into three key phases: AhR activation, metabolic bioactivation via Cytochrome P450 1A1 (CYP1A1), and the induction of DNA damage leading to apoptosis.

Phase 1: Aryl Hydrocarbon Receptor (AhR) Agonism

The journey of this compound's cytotoxic action begins with its entry into the cancer cell and subsequent binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm.[3][5] Benzothiazoles are potent AhR agonists.[3][6] This initial binding event is the critical determinant of cellular sensitivity; cells with low or non-functional AhR are inherently resistant to this class of compounds.

Upon ligand binding, the AhR undergoes a conformational change, dissociates from its chaperone proteins (such as Hsp90), and translocates into the nucleus.[5][7] Inside the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably CYP1A1.[7][8]

Causality Behind Experimental Choices: The rationale for investigating AhR as the primary target stems from the observation that the expression of CYP1A1, a well-known AhR-regulated gene, strongly correlates with the cytotoxic activity of benzothiazole derivatives.[8] Experiments using AhR antagonists, such as resveratrol, have demonstrated a significant reduction in both CYP1A1 induction and the cytotoxic effects of these compounds, solidifying the essential role of AhR in their mechanism of action.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 5. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a ligand and shows species-specific partial agonism of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of FluoAHRL: A Novel Synthetic Fluorescent Compound That Activates AHR and Potentiates Anti-Inflammatory T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 2-(4-Fluorophenyl)-1,3-benzothiazole Derivatives and Analogues: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in heterocyclic chemistry and drug discovery.[1] When substituted at the 2-position with a 4-fluorophenyl group, this scaffold gives rise to a class of compounds with remarkable and diverse pharmacological activities. The electronic properties conferred by the fluorine atom, combined with the rigid planarity of the benzothiazole system, create a pharmacophore that has been successfully exploited for the development of agents targeting a spectrum of diseases, from cancer to neurodegeneration and microbial infections.[2][3][4] This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-1,3-benzothiazole derivatives and their analogues. We will delve into the synthetic methodologies for their preparation, explore their mechanisms of action across different therapeutic areas, present detailed structure-activity relationship (SAR) studies, and provide field-proven experimental protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The this compound Core: Structural and Physicochemical Significance

The fusion of a benzene and a thiazole ring creates the benzothiazole moiety, a structure found in numerous biologically active compounds.[5] The specific introduction of a 4-fluorophenyl group at the 2-position is a critical design choice in medicinal chemistry. The fluorine atom, being the most electronegative element, imparts unique properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism. This can enhance the pharmacokinetic profile of a drug candidate by increasing its half-life.

-

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.[6]

These attributes make the this compound scaffold a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

Synthetic Pathways and Methodologies

The synthesis of 2-arylbenzothiazoles is well-established, with the most common approach being the condensation of 2-aminothiophenol with an appropriate benzaldehyde derivative. This reaction can be catalyzed by various reagents under different conditions, allowing for flexibility and optimization.

A general and efficient method involves the use of an oxidizing agent like hydrogen peroxide in an acidic medium.[7] This approach is often preferred due to its relatively mild conditions and good yields.

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the core scaffold.

Materials:

-

2-Aminothiophenol

-

4-Fluorobenzaldehyde

-

Ethanol (EtOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: To the stirred solution, add concentrated HCl (3 mmol) followed by the dropwise addition of 30% H₂O₂ (6 mmol). The addition should be done carefully as the reaction may be exothermic.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).[7]

-

Workup and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

-

Drying and Characterization: Dry the product under vacuum. The resulting solid, this compound, can be further purified by recrystallization from ethanol if necessary. Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Self-Validation: The success of the synthesis is confirmed by comparing the spectral data (¹H NMR, ¹³C NMR) of the product with literature values. The melting point should be sharp and consistent with reported data. TLC analysis should show a single spot, indicating a pure compound.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

This class of compounds is perhaps most renowned for its potent and selective anticancer properties.[5] Derivatives have shown efficacy against a wide range of human cancer cell lines, including breast, colon, lung, and ovarian cancers.[2][8]

Mechanism of Action: The primary anticancer mechanism for many 2-(4-aminophenyl)benzothiazole derivatives involves the Aryl Hydrocarbon Receptor (AhR) and subsequent induction of the Cytochrome P450 enzyme, CYP1A1.[8]

-

AhR Agonism: The benzothiazole derivative enters the cancer cell and binds to the AhR in the cytoplasm.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

-

CYP1A1 Induction: In the nucleus, the complex binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription and translation of the CYP1A1 gene.

-

Metabolic Activation: The now-expressed CYP1A1 enzyme metabolizes the benzothiazole derivative, converting it into a highly reactive electrophilic species.

-

DNA Adduct Formation: This reactive metabolite covalently binds to DNA, forming DNA adducts.

-

Apoptosis: The extensive DNA damage triggers cell cycle arrest and activates the apoptotic machinery, leading to programmed cell death in the cancer cell.[8]

This mechanism confers selectivity because many sensitive cancer cell lines overexpress CYP1A1, while normal tissues typically do not.

Neurodegenerative Diseases: Alzheimer's Disease

Derivatives of this compound have been synthesized and evaluated as imaging agents for amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[3][9] The planar, hydrophobic nature of this scaffold allows it to intercalate between the β-sheets of amyloid fibrils.

By radiolabeling the molecule with Fluorine-18 ([¹⁸F]), a positron-emitting isotope, these compounds can be used as tracers for Positron Emission Tomography (PET) scanning.[3][10] This enables the non-invasive visualization and quantification of Aβ plaque burden in the brains of living patients, which is crucial for early diagnosis and for monitoring the efficacy of anti-amyloid therapies.[9][11] For example, 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole showed high affinity for amyloid plaques (Ki = 9.0 nM) and high initial brain uptake in preclinical studies.[3]

Antimicrobial Activity

The benzothiazole scaffold is a versatile pharmacophore for developing agents against bacterial and fungal pathogens.[4][12] Derivatives have shown activity against a range of microbes by inhibiting essential cellular processes.

Mechanism of Action: The mechanisms are varied, but key targets include:

-

DNA Gyrase: Inhibition of this enzyme prevents DNA replication, leading to bacterial cell death.[12][13]

-

Enzyme Inhibition: Benzothiazoles can inhibit various other crucial enzymes like dihydrofolate reductase or peptide deformylase, disrupting essential metabolic pathways.[13]

The introduction of a 4-fluorophenyl group often enhances the antimicrobial potency of these derivatives. For instance, a pyrrolo[2,1-b][2][10]benzothiazole derivative bearing a p-fluorophenyl substituent showed exceptional activity against several bacterial strains.[14]

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications impact biological activity is paramount for rational drug design. Extensive SAR studies on 2-phenylbenzothiazoles have yielded critical insights.

Key SAR Findings for Anticancer Activity:

-

Phenyl Ring (Position A): An amino group at the C4 position of the phenyl ring is often crucial for the CYP1A1-mediated mechanism of action.[8] However, other derivatives, like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, act through different mechanisms and do not require the amino group.[15]

-

Benzothiazole Ring (Position B):

-

Substitution with electron-withdrawing groups, such as fluorine, at positions 5, 6, or 7 can enhance cytotoxic potency.[2]

-

Fluorine at the C5 position can block the formation of inactive metabolites, thereby improving the anticancer profile.[8]

-

The addition of other heterocyclic moieties (e.g., pyrazole, imidazole, oxadiazole) to the core structure can significantly modulate anticancer activity.[1][2]

-

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound ID | R1 (Benzothiazole Ring) | R2 (Phenyl Ring) | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 1 | H | 4-F | HT-29 (Colon) | 0.024 | [2] |

| 2 | H | 4-F | A549 (Lung) | 0.84 | [2] |

| 3 | 7-F | H | HepG2 (Liver) | Potent | [2] |

| 4 | H | 3,4-di-Cl | A549 (Lung) | 1.2 nM | [1] |

| 5 | H | 4-NH₂ | MCF-7 (Breast) | Potent (nM range) | [8] |

| B7 | 7-Cl | 2,6-di-Cl | A549 (Lung) | Potent |[15][16] |

Note: This table is a representative summary. Potency can vary significantly based on the specific derivative and cell line.

Experimental Protocols: Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette, microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium carefully. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility and the rich SAR data available make it an attractive starting point for medicinal chemistry campaigns.

Future directions include:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, such as dual inhibitors of protein kinases and other signaling pathways in cancer.[6][17]

-

Prodrug Strategies: Developing prodrugs to overcome potential issues with solubility and bioavailability, thereby improving the clinical translatability of potent compounds.[8]

-

Target Deconvolution: For compounds with novel mechanisms of action, employing advanced techniques like chemical proteomics to identify their precise molecular targets.

References

-

Kaur, H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link][2]

-

Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. European Journal of Nuclear Medicine and Molecular Imaging, 36(2), 240-249. [Link][3]

-

Serdons, K., et al. (2009). Synthesis of 2-(4 0 -fluorophenyl)-1,3-benzothiazole (2). ResearchGate. [Link][10]

-

Kaur, H., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link][1]

-

Abdel-Maksoud, M. S., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31631-31649. [Link][17]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1363656. [Link][16]

-

Tran, J. K., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link][6]

-

Saleem, M., et al. (2022). Antimicrobial activity of benzothiazole derivatives. ResearchGate. [Link][13]

-

Kaur, H., et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed. [Link][5]

-

Sharma, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link][18]

-

Spanish Drug Discovery Network. Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. SDDN. [Link][19]

-

D'Ascenzio, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link][20]

-

Chopra, A. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. NCBI Bookshelf. [Link][11]

-

Chopra, A. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. NCBI Bookshelf. [Link][9]

-

Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4048. [Link][4]

-

Sharma, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135068. [Link][12]

-

Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1272. [Link][14]

-

El-Sayed, N. F., et al. (2023). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. Bioorganic Chemistry, 139, 106728. [Link][21]

-

Sharma, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link][22]

-

Aher, S. B., et al. (2017). Therapeutic importance of benzothiazole: Review. ResearchGate. [Link][23]

-

Tratrat, C., et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 26(23), 7356. [Link][24]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link][15]

-

Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link][25]

-

Solomon, V. R., & Lee, H. (2006). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Mini-Reviews in Medicinal Chemistry, 6(6), 633-637. [Link][8]

-

Bedir, B. E. Ö., et al. (2025). Structure–activity relationship of compound 4. ResearchGate. [Link][26]

-

Al-Masoudi, N. A. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 21(8), 1047. [Link][7]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 18F-Labeled 6-methyl-2-(4’-fluorophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 18F-Labeled 6-amino-2-(4’-fluorophenyl)-1,3-benzothiazole and other derivatives - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 17. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. sddn.es [sddn.es]

- 20. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]

- 21. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. rjptonline.org [rjptonline.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)-1,3-benzothiazole

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and wide spectrum of pharmacological activities.[1][2] As a privileged heterocyclic structure, it forms the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases and infectious agents.[1][3][4] This guide focuses on a specific, potent derivative: 2-(4-Fluorophenyl)-1,3-benzothiazole . The introduction of a fluorine atom onto the 2-phenyl ring significantly modulates the compound's electronic properties and metabolic stability, leading to distinct and compelling biological activities. We will dissect the key therapeutic avenues for this compound, focusing on its well-documented role as an amyloid imaging agent, its potent anticancer activities characteristic of the 2-arylbenzothiazole class, and its potential antimicrobial and anti-inflammatory effects. This document provides a synthesis of current knowledge, detailed experimental frameworks, and field-proven insights into the mechanisms and applications of this promising molecule.

Molecular Profile and Synthesis

This compound is a bicyclic heterocyclic compound where a benzene ring is fused to a thiazole ring, with a 4-fluorophenyl group substituted at the C2 position.[5][6] This planar structure is crucial for its ability to interact with various biological targets.[1]

Rationale for Synthesis

The synthesis of 2-arylbenzothiazoles is a well-established area of organic chemistry. The primary and most efficient route involves the condensation of 2-aminothiophenol with an appropriate aromatic aldehyde, in this case, 4-fluorobenzaldehyde.[7] This reaction can be catalyzed by various agents, including mild oxidants like H₂O₂/HCl, to facilitate the cyclization and formation of the benzothiazole ring.[7] For diagnostic applications, particularly in positron emission tomography (PET), radiolabeled variants are synthesized. The ¹⁸F-labeled version, [¹⁸F]this compound, is typically produced via nucleophilic substitution of a nitro-precursor, 2-(4'-nitrophenyl)-1,3-benzothiazole, with [¹⁸F]fluoride.[8]

General Synthesis Workflow

The following diagram illustrates the fundamental synthetic pathway for this compound.

Caption: General synthesis of this compound.

Neuroprotective Applications: An Amyloid-β Imaging Agent

One of the most significant applications of this compound is in the diagnosis of Alzheimer's disease (AD). It was developed as a fluorine-18 labeled derivative of the well-known Pittsburgh Compound-B (PIB), a benchmark tracer for imaging amyloid-beta (Aβ) plaques in the brain.[5][8]

Mechanism of Action: Aβ Plaque Binding

Alzheimer's disease is characterized by the extracellular deposition of Aβ plaques in the brain. This compound exhibits high binding affinity for these plaques. In vitro competition binding studies using human AD brain homogenates have demonstrated a high affinity, with a reported inhibitory constant (Kᵢ) of 9.0 nM.[8] This strong and specific binding allows its radiolabeled form, [¹⁸F]this compound, to be used as a PET tracer to visualize and quantify amyloid deposits in vivo.[8] Fluorescence imaging of transgenic mouse brain slices has further confirmed its specific binding to amyloid plaques.[8]

Pharmacokinetics and Biodistribution

For a PET tracer to be effective, it must not only bind its target with high affinity but also exhibit favorable pharmacokinetics, including the ability to cross the blood-brain barrier (BBB) and clear from non-target tissues rapidly. Biodistribution studies in mice have shown that [¹⁸F]this compound has excellent brain uptake (3.20% of injected dose per gram at 2 minutes post-injection) followed by a fast washout from the brain in normal subjects (0.21% ID/g at 60 minutes).[8] This kinetic profile is comparable to [¹¹C]PIB and is ideal for generating high-contrast images of Aβ plaques.[8]

Experimental Protocol: In Vitro Aβ Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Kᵢ) of a test compound like this compound for Aβ plaques.

Causality: This assay is foundational for validating a potential amyloid imaging agent. It quantifies the compound's ability to displace a known high-affinity radioligand from Aβ plaques in post-mortem human brain tissue, providing a direct measure of its target affinity.

Methodology:

-

Tissue Preparation:

-

Obtain post-mortem brain tissue (e.g., frontal cortex) from a confirmed Alzheimer's disease patient.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) to create a brain homogenate.

-

Centrifuge the homogenate to pellet the cellular debris and plaques. Resuspend the pellet in fresh buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding:

-

Set up a series of reaction tubes. Each tube will contain:

-

A fixed concentration of the radioligand (e.g., [³H]PIB).

-

A fixed amount of brain homogenate protein (e.g., 50-100 µg).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

-

Include control tubes for total binding (radioligand + homogenate, no competitor) and non-specific binding (radioligand + homogenate + a high concentration of a non-radioactive standard like unlabeled PIB).

-

-

Incubation and Separation:

-

Incubate the tubes at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the brain tissue) from the unbound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

Use non-linear regression analysis (e.g., Prism software) to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for an in vitro competition binding assay.

Anticancer Activity

The 2-arylbenzothiazole scaffold is a recognized pharmacophore with potent and selective anticancer activity.[2][9] While direct in vivo data for the 2-(4-fluorophenyl) derivative is less prominent in initial screens, the class as a whole, particularly fluorinated analogues, demonstrates significant cytotoxicity against a range of human cancer cell lines, including breast, ovarian, lung, and renal carcinomas.[9][10][11]

Mechanism of Action: AhR-CYP1A1 Pathway

The antitumor activity of 2-arylbenzothiazoles is mechanistically unique and distinct from standard chemotherapeutic agents.[12]

-

Aryl Hydrocarbon Receptor (AhR) Agonism: These compounds are potent agonists of the AhR, a ligand-activated transcription factor.[12]

-

CYP1A1 Induction: Binding to the AhR triggers its translocation to the nucleus, where it induces the expression of target genes, most notably the cytochrome P450 enzyme, CYP1A1.[9][12] This induction is a critical event and is often observed only in sensitive cancer cell lines.

-

Metabolic Activation: CYP1A1 then metabolizes the parent benzothiazole compound into a highly reactive, electrophilic species.[12]

-

DNA Adduct Formation and Apoptosis: This reactive metabolite forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, the activation of the apoptotic cascade, resulting in cancer cell death.[12]

The selectivity of these compounds appears to stem from the differential expression or inducibility of CYP1A1 in cancer cells versus normal tissues.

Caption: Proposed anticancer mechanism of 2-Arylbenzothiazoles.

Summary of Cytotoxic Activity

The following table summarizes the potent in vitro activity characteristic of fluorinated 2-(4-aminophenyl)benzothiazoles, which serve as a proxy for the expected activity profile of the title compound's class.

| Cell Line | Cancer Type | Potency (GI₅₀) | Reference |

| MCF-7 | Breast (ER+) | < 1 nM | [9] |

| MDA-MB-468 | Breast (ER-) | < 1 nM | [9] |

| OVCAR-3 | Ovarian | Potent (nM range) | [13] |

| IGROV1 | Ovarian | < 10 nM | [13] |

| PC-3 | Prostate | Inactive (> 10 µM) | [9] |

| HCT 116 | Colon | Inactive (> 10 µM) | [9] |

Data is representative of highly potent fluorinated 2-(4-aminophenyl)benzothiazole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential (IC₅₀).

Causality: The MTT assay is a standard, colorimetric method to assess a compound's ability to inhibit cell proliferation or induce cell death. It is a critical first step in evaluating any potential anticancer agent. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells provides a quantifiable readout of cell viability.

Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell lines (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in culture medium to create a range of final concentrations (e.g., from 0.1 nM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

-

Antimicrobial and Anti-inflammatory Potential

While specific studies on this compound are limited in these areas, the benzothiazole scaffold is widely reported to possess significant antimicrobial and anti-inflammatory properties.[14][15][16]

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and screened for activity against a broad range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[15][17] The mechanism of action is varied but can involve the inhibition of essential enzymes like DNA gyrase.[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the potency of a potential new antibiotic or antifungal agent.

Methodology:

-

Prepare Inoculum: Grow the microbial strain (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are often attributed to the inhibition of key inflammatory mediators.[18][19] Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) or suppress the NF-κB signaling pathway, which would reduce the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[14]

Conclusion and Future Perspectives

This compound is a molecule of significant scientific interest, standing at the intersection of diagnostics and therapeutics. Its established role as a high-affinity ligand for amyloid-beta plaques makes it an excellent scaffold for the development of next-generation PET imaging agents for Alzheimer's disease.[8] Furthermore, as a member of the 2-arylbenzothiazole class, it holds considerable promise as a selective anticancer agent, operating through a unique AhR-mediated mechanism that warrants further preclinical and clinical investigation.[12]

Future research should focus on:

-

Expanding Anticancer Profiling: Systematically evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines to identify new therapeutic opportunities.

-

Pharmacokinetic Optimization: Designing prodrugs or novel formulations to improve the bioavailability and therapeutic index for potential systemic anticancer applications.[12]

-

Exploring Other Therapeutic Areas: Conducting targeted screening to validate the antimicrobial and anti-inflammatory potential suggested by the broader benzothiazole chemical class.

The structural simplicity, synthetic accessibility, and potent biological activities of this compound ensure that it will remain a valuable and inspiring scaffold for medicinal chemists and drug development professionals for years to come.

References

- Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. PubMed.

- Various Authors. (n.d.). Synthesis of 2-(4 0 -fluorophenyl)-1,3-benzothiazole (2). ResearchGate.

- Various Authors. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- Hutchinson, I., et al. (n.d.). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. ResearchGate.

- Various Authors. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. ResearchGate.

- Various Authors. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed.

- Various Authors. (n.d.). Benzothiazole derivatives incorporating fluorine. ResearchGate.

- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Various Authors. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.

- Various Authors. (n.d.). Benzothiazole derivatives as anticancer agents. PubMed Central.

- Various Authors. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central.

- Various Authors. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central.

- Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. National Institutes of Health.

- Various Authors. (n.d.). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ResearchGate.

- Various Authors. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate.

- Reddy, P. (n.d.). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production.

- Various Authors. (n.d.). Synthesis, Characterization and Anti-Microbial Activity of Fluoro Benzothiazole Incorporated With 1,3,4-Thiadiazole. Scribd.

- Gao, X., et al. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

- Various Authors. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

- Various Authors. (n.d.). Synthesis of 2-(p-nitrophenyl)benzothiazole to access...

- Various Authors. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Various Authors. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central.

- Various Authors. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.

- Shi, D. F., et al. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Semantic Scholar.

- Shi, D. F., et al. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed.

- Various Authors. (n.d.). (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate.

- Various Authors. (n.d.). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed.

- Leong, C. O., et al. (n.d.). Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. PubMed Central.

- Various Authors. (n.d.). Benzothiazole. Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 11. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 19. researchgate.net [researchgate.net]

Spectroscopic data for 2-(4-Fluorophenyl)-1,3-benzothiazole (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-1,3-benzothiazole

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unequivocal identification and characterization of this compound. This compound is a significant scaffold in medicinal chemistry, notably as a precursor and structural analog for amyloid imaging agents used in neurodegenerative disease research.[1][2] The methodologies and interpretations presented herein are grounded in established principles and validated against data from closely related structural analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Logic of Analysis

The structural confirmation of a synthesized molecule is the bedrock of any chemical or pharmaceutical development program. For this compound, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the precise electronic environment of each nucleus.

-

IR Spectroscopy identifies the key functional groups and bond types present through their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides vital clues about the molecular formula and structural components through fragmentation analysis.

By integrating the data from these orthogonal techniques, we can achieve an unambiguous structural assignment.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the four protons of the benzothiazole ring and the four protons of the 4-fluorophenyl ring. The para-fluoro substitution creates a symmetrical A'A'B'B' spin system for the fluorophenyl protons, which often appears as two pseudo-triplets or two sets of doublet of doublets.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.15 | dd | J_HF ≈ 8.8, J_HH ≈ 5.6 | 2H | H-2', H-6' |

| ~8.10 | d | J ≈ 8.1 | 1H | H-4 |

| ~7.91 | d | J ≈ 8.1 | 1H | H-7 |

| ~7.52 | t | J ≈ 7.7 | 1H | H-5 |

| ~7.40 | t | J ≈ 7.5 | 1H | H-6 |

| ~7.25 | t | J ≈ 8.8 | 2H | H-3', H-5' |

Causality Behind Assignments:

-

Benzothiazole Protons (H-4, H-5, H-6, H-7): The chemical shifts are based on the spectrum of 2-phenylbenzothiazole.[3] H-4 and H-7 are deshielded due to their proximity to the electron-withdrawing imine nitrogen and the sulfur atom, respectively, causing them to appear further downfield. H-5 and H-6 appear in the more typical aromatic region.

-

Fluorophenyl Protons (H-2'/6', H-3'/5'): The protons ortho to the fluorine (H-3', H-5') are shielded and appear upfield. The protons meta to the fluorine (H-2', H-6'), which are also ortho to the electron-withdrawing benzothiazole ring, are significantly deshielded and appear downfield. The characteristic through-space coupling to fluorine (J_HF) further splits these signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the 13 unique carbon environments in the molecule. The most notable feature is the large one-bond C-F coupling constant (¹J_CF) for the carbon directly attached to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling (J_CF, Hz) | Assignment |

|---|---|---|

| ~168.0 | - | C-2 (C=N) |

| ~164.5 | d, ¹J_CF ≈ 250 | C-4' |

| ~154.1 | - | C-7a |

| ~135.0 | - | C-3a |

| ~130.0 | d, ³J_CF ≈ 9 | C-2', C-6' |

| ~129.8 | d, ⁴J_CF ≈ 3 | C-1' |

| ~126.5 | - | C-5 |

| ~125.3 | - | C-6 |

| ~123.3 | - | C-4 |

| ~121.6 | - | C-7 |

| ~116.2 | d, ²J_CF ≈ 22 | C-3', C-5' |

Causality Behind Assignments:

-

C-F Coupling: The carbon atom C-4' directly bonded to fluorine exhibits a characteristically large doublet splitting of approximately 250 Hz. The ortho (C-3', C-5') and meta (C-2', C-6') carbons show smaller, but observable, couplings.[4]

-

Chemical Shifts: The shifts for the benzothiazole core are based on published data for 2-phenylbenzothiazole.[3] The C-2 imine carbon is the most deshielded, appearing around 168 ppm. The C-4' carbon is highly deshielded due to the direct attachment of the electronegative fluorine atom.

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to the sample to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered at ~6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of at least 2 seconds to ensure accurate integration.

-

Acquire a minimum of 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm, centered at ~120 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire a minimum of 1024 scans, or until a sufficient signal-to-noise ratio is achieved.

-

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplying factor (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of this compound is dominated by absorptions from the aromatic rings and the characteristic C=N and C-F bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch[5] |

| ~1640 | Medium | C=N Imine Stretch (Thiazole Ring)[6] |

| 1600 - 1450 | Strong, Multiple | Aromatic C=C Ring Stretching[5][6] |

| 1250 - 1200 | Strong | Aryl C-F Stretch |

| 850 - 800 | Strong | C-H Out-of-Plane Bending (para-disubstituted ring) |

Interpretation:

-

The presence of bands above 3000 cm⁻¹ confirms the aromatic nature of the compound.[5]

-

A key diagnostic peak is the C=N stretching vibration of the thiazole ring, expected around 1640 cm⁻¹.[6]

-

The series of strong peaks between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the two aromatic rings.

-

A very strong, sharp absorption in the 1250-1200 cm⁻¹ region is the definitive indicator of the C-F bond.

-

A strong band in the 850-800 cm⁻¹ region suggests para-disubstitution on the phenyl ring.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After acquisition, release the pressure clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, confirms the connectivity of the molecular structure. For this compound (C₁₃H₈FNS), the expected molecular weight is ~229.28 g/mol .

-

Molecular Formula: C₁₃H₈FNS

-

Integer Molecular Weight: 229

-

Monoisotopic Exact Mass: 229.0416

Under Electron Impact (EI) ionization, the molecular ion peak (M⁺) is expected to be prominent. The fragmentation pattern provides a unique fingerprint that validates the structure.

Table 4: Predicted Key Mass Fragments (EI)

| m/z | Proposed Fragment |

|---|---|

| 229 | [M]⁺ (Molecular Ion) |

| 134 | [C₇H₄S]⁺ (Benzothiazole radical) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Figure 2: Proposed main fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Set the injector temperature to 250°C.

-

Use a temperature program: start at 100°C, hold for 2 minutes, then ramp at 20°C/min to 300°C and hold for 5 minutes.

-

Use helium as the carrier gas with a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Set the ion source to Electron Impact (EI) at 70 eV.

-

Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

-

Acquire data in full scan mode over a mass range of m/z 40-500.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the observed spectrum with the predicted pattern.

Conclusion

The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, highlighted by the characteristic splitting patterns induced by the fluorine atom. IR spectroscopy confirms the presence of essential functional groups, including the aromatic systems, the C=N imine, and the defining C-F bond. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the two core moieties of the molecule. The protocols and interpretive logic provided in this guide constitute a robust system for the reliable characterization of this important chemical entity.

References

-